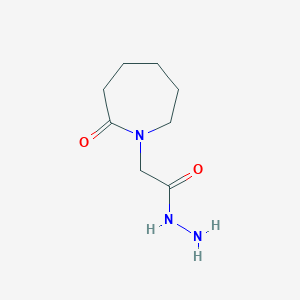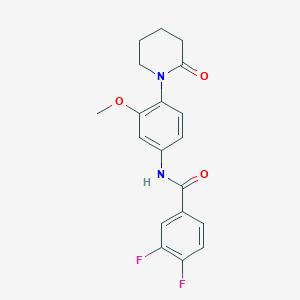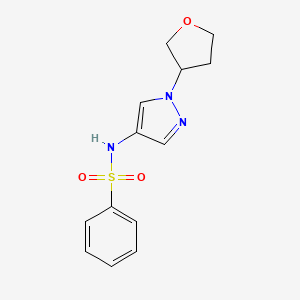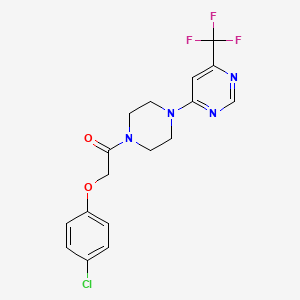![molecular formula C20H15ClN2OS B2529414 7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326860-93-8](/img/structure/B2529414.png)
7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and potential for various applications, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from simpler precursors. For instance, a series of 2-substituted derivatives were synthesized via an aza-Wittig reaction, involving the reaction of phosphoranylideneamino derivatives with isocyanates and subsequent treatment with amines or phenols in the presence of a base like EtONa or K2CO3 . Although the specific synthesis of 7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be confirmed using X-ray crystallography. For example, the structure of a 2-(4-chlorophenoxy) derivative was confirmed by this method . Additionally, density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, which can then be compared with experimental X-ray diffraction values . These analyses are crucial for understanding the three-dimensional conformation of the molecule and its electronic properties.
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin-4(3H)-one core is reactive and can undergo various chemical reactions. The presence of amino groups, for example, allows for condensation reactions with acids or isocyanates . The chloro substituent on the thieno[3,2-d]pyrimidin ring can also participate in nucleophilic substitution reactions, which can be utilized to introduce different functional groups or to couple with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of substituents like chlorophenyl and methylbenzyl groups can affect the compound's solubility, melting point, and stability. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the compound's reactivity and potential interaction with biological targets . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to predict sites of nucleophilic and electrophilic attack .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown that these compounds exhibit remarkable in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, they have also shown antifungal activity against species like Candida albicans, indicating their potential as antimicrobial agents (Maddila et al., 2016); (Kahveci et al., 2020).
Antiproliferative and Anticancer Activity
Several studies have highlighted the antiproliferative and potential anticancer activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds have been evaluated for their effectiveness against various cancer cell lines, including breast cancer and lung adenocarcinoma. The studies suggest that these compounds can induce apoptosis in cancer cells, making them a promising avenue for anticancer research (Atapour-Mashhad et al., 2017).
Antimicrobial Properties
There is significant evidence supporting the antimicrobial properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. They have shown activity against a range of microbial organisms, suggesting their potential use in developing new antimicrobial agents. This includes activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, demonstrating a broad spectrum of antimicrobial efficacy (Fayed et al., 2014).
Synthetic Methods
In the field of organic synthesis, these compounds have been a focus due to their pharmacological significance. Research has been conducted on developing efficient synthetic methods for these derivatives. Microwave-assisted synthesis and other novel synthetic strategies have been explored to enhance the production efficiency of these pharmacologically important compounds (Hesse et al., 2007).
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-4-2-5-14(8-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-6-3-7-16(21)9-15/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMCEWVFCPXGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)